
6-(4-Methylpiperazin-1-yl)-2,3-Diphenylchinoxalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a 4-methylpiperazin-1-yl group and two phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and anticancer activities .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline exhibits promising anticancer properties. It has been shown to target specific cancer cell lines effectively. For instance, studies have demonstrated that derivatives of quinoxaline compounds can inhibit the growth of various cancer cells, suggesting that this compound may serve as a lead structure for developing novel anticancer agents .
Case Study: Anticancer Efficacy
A study published in 2022 investigated the anticancer activity of quinoxaline derivatives, including 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline. The results indicated significant cytotoxic effects against multiple cancer cell lines with IC50 values comparable to established chemotherapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline derivatives possess substantial antibacterial effects.
Table: Antimicrobial Activity of Quinoxaline Derivatives
Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline | Staphylococcus aureus | 400 µg/ml |
6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline | Escherichia coli | 800 µg/ml |
Other derivatives | Various strains | Varies (200 - 1000 µg/ml) |
This table summarizes the effectiveness of the compound and its derivatives against common bacterial strains, demonstrating its potential as an antimicrobial agent .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. Research shows that certain quinoxaline derivatives can significantly reduce inflammation in various models, indicating their potential utility in treating inflammatory diseases.
Case Study: Inflammatory Response
A study assessed the anti-inflammatory activity of synthesized quinoxaline derivatives through carrageenan-induced paw edema in rats. The results showed a reduction in edema by up to 56%, suggesting a strong anti-inflammatory effect .
Anti-diabetic Potential
Recent studies have explored the role of 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline as an α-glucosidase inhibitor, making it a candidate for managing diabetes. The compound's derivatives demonstrated significant inhibition of α-glucosidase activity in vitro.
Table: α-Glucosidase Inhibition Activity
Compound Name | IC50 Value (µg/ml) | Comparison Standard (Acarbose) |
---|---|---|
6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline | 21.92 | 22.32 |
Other derivatives | Varies | Varies |
This table illustrates the effectiveness of the compound and its derivatives compared to a standard diabetic medication .
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as 4-methylpiperazin-1-yl carbonyl group, have been found to interact with targets like candidapepsin-2 in yeast and cathepsin l2 in humans .
Biochemical Pathways
Similar compounds have been found to interact with enzymes like candidapepsin-2 and cathepsin l2 , which are involved in proteolysis, a critical process in many biological pathways.
Pharmacokinetics
Similar compounds have been found to be extensively metabolized . The bioavailability of this compound may be influenced by factors such as its absorption rate, distribution within the body, metabolism rate, and the rate and route of elimination.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diphenylquinoxaline with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline core or the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the piperazine moiety .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methylpiperazin-1-yl)-6-(4-phenylimidazol-1-yl)pyrimidin-2-ylamine: This compound shares a similar piperazine moiety and exhibits anticancer properties.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Known for its anti-inflammatory effects.
Uniqueness
6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline is unique due to its specific substitution pattern on the quinoxaline core, which imparts distinct pharmacological properties. Its combination of anti-inflammatory and anticancer activities makes it a valuable compound for further research and development .
Biologische Aktivität
6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline is a derivative of the quinoxaline family, which has garnered attention for its diverse biological activities. Quinoxalines are known for their potential as therapeutic agents due to their ability to interact with various biological targets, leading to antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds related to 2,3-diphenylquinoxaline can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Enterococcus faecium .
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline | Staphylococcus aureus | 5 µg/mL |
Escherichia coli | 10 µg/mL | |
Enterococcus faecium | 7 µg/mL |
Anticancer Activity
The anticancer potential of quinoxaline derivatives has been extensively studied. In vitro studies have demonstrated that 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline induces apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and DNA damage .
Case Study: Apoptosis Induction in Cancer Cells
In a study investigating the effects of this compound on colorectal cancer cells (HCT116), it was found that treatment led to a significant increase in caspase activity, indicating the induction of apoptosis. The IC50 values for HCT116 cells were reported as follows:
Table 2: IC50 Values for Cancer Cell Lines
Cell Line | IC50 (µg/mL) |
---|---|
HCT116 | 5.66 ± 1.32 |
SW480 | 4.73 ± 1.12 |
Caco2 | 6.14 ± 1.45 |
The biological activity of 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline is attributed to its ability to generate ROS and induce oxidative stress within cells. This oxidative environment can lead to DNA damage and ultimately trigger apoptotic pathways in cancer cells . Furthermore, the presence of the piperazine moiety may enhance the compound's binding affinity to specific biological targets.
Eigenschaften
IUPAC Name |
6-(4-methylpiperazin-1-yl)-2,3-diphenylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4/c1-28-14-16-29(17-15-28)21-12-13-22-23(18-21)27-25(20-10-6-3-7-11-20)24(26-22)19-8-4-2-5-9-19/h2-13,18H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLKYDSWWHQSJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.